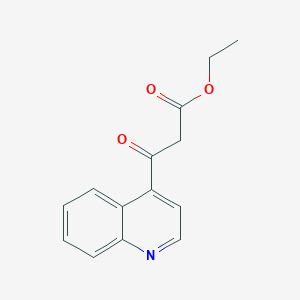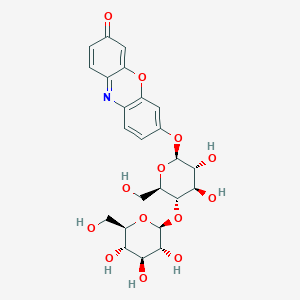
Resorufin beta-D-cellobioside
概要
説明
Resorufin beta-D-cellobioside is a fluorogenic substrate widely used in biochemical assays. It is a derivative of resorufin, a redox-active fluorophore known for its high fluorescence quantum yield and long excitation/emission wavelengths. This compound is particularly valuable in the detection of cellulase activity, where it releases the highly fluorescent dye resorufin upon enzymatic hydrolysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of resorufin beta-D-cellobioside typically involves the conjugation of resorufin with beta-D-cellobioside. The process begins with the preparation of resorufin, which can be synthesized from resazurin through a reduction reaction. The beta-D-cellobioside moiety is then attached to resorufin via glycosidic linkage, often using enzymatic or chemical glycosylation methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using chromatographic techniques .
化学反応の分析
Types of Reactions: Resorufin beta-D-cellobioside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by cellulases releases resorufin, which is highly fluorescent.
Oxidation-Reduction: Resorufin can participate in redox reactions, where it is reduced to resazurin or oxidized back to resorufin.
Common Reagents and Conditions:
Hydrolysis: Typically performed using cellulase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation-Reduction: Reducing agents like sodium borohydride can convert resazurin to resorufin, while oxidizing agents like hydrogen peroxide can reverse the reaction.
Major Products:
Hydrolysis: Produces resorufin and beta-D-cellobiose.
Oxidation-Reduction: Interconversion between resorufin and resazurin.
科学的研究の応用
Resorufin beta-D-cellobioside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in assays to measure cellulase activity.
Cell Biology: Employed in fluorescence imaging to study cellular processes involving cellulases.
Medicine: Utilized in diagnostic assays to detect cellulase-producing pathogens.
Industry: Applied in the development of biofuels by monitoring cellulase activity in biomass degradation.
作用機序
The mechanism of action of resorufin beta-D-cellobioside involves its enzymatic hydrolysis by cellulases. The beta-D-cellobioside moiety is cleaved, releasing resorufin, which exhibits strong fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of cellulases. The molecular targets are the active sites of cellulase enzymes, and the pathway involves the hydrolysis of the glycosidic bond .
類似化合物との比較
4-Nitrophenyl beta-D-cellobioside: Another substrate used to measure cellulase activity, but it releases p-nitrophenol instead of a fluorescent dye.
Methylumbelliferyl beta-D-cellobioside: A fluorogenic substrate similar to resorufin beta-D-cellobioside but with different fluorescence properties.
Uniqueness: this compound
特性
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO13/c26-7-15-17(29)18(30)20(32)24(36-15)38-22-16(8-27)37-23(21(33)19(22)31)34-10-2-4-12-14(6-10)35-13-5-9(28)1-3-11(13)25-12/h1-6,15-24,26-27,29-33H,7-8H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBZWYVMLGTKN-ALYNCGSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)OC5=CC(=O)C=CC5=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)
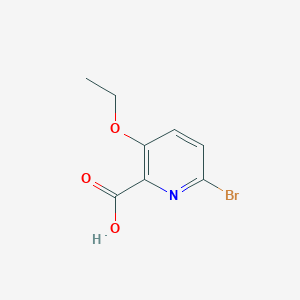
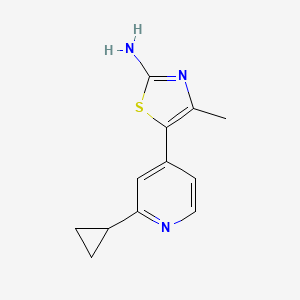
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412347.png)
![13-hydroxy-10,16-bis(4-nitrophenyl)-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B1412348.png)
![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)

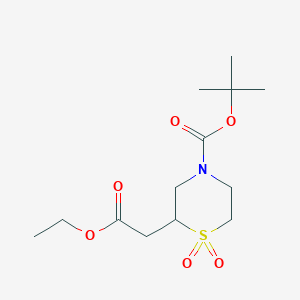
![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)
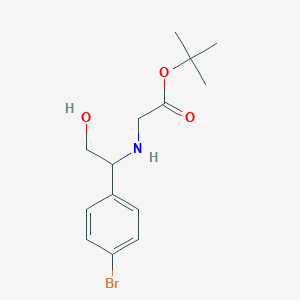
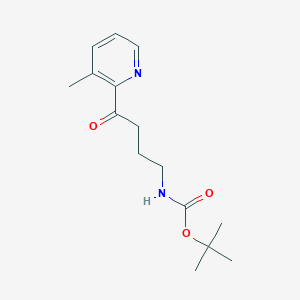
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
